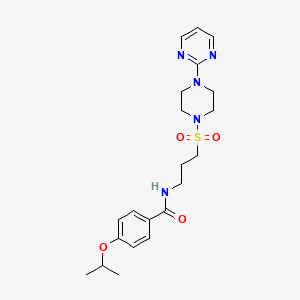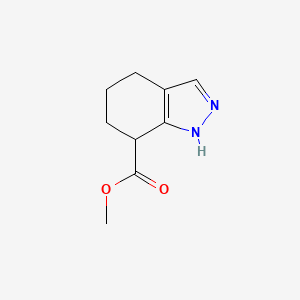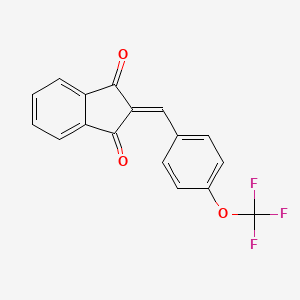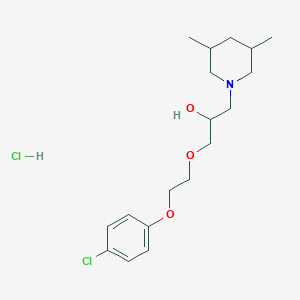![molecular formula C19H18N4O B2886838 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097900-99-5](/img/structure/B2886838.png)
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene group could be introduced through a Friedel-Crafts acylation or alkylation. The pyridazine ring could be synthesized through the reaction of a 1,2-diketone with hydrazine. The azetidine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The naphthalene group is planar due to the conjugated pi system of the benzene rings. The pyridazine and azetidine rings would add additional complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The naphthalene group could undergo electrophilic aromatic substitution reactions. The pyridazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The azetidine ring could be opened under acidic or basic conditions .Scientific Research Applications
Pharmaceutical Research
In the realm of pharmaceuticals, compounds with naphthalene and pyridazine moieties are often explored for their therapeutic potential. The structural complexity of this compound, particularly the presence of a pyridazine ring, could be indicative of its utility in drug design and discovery. Pyridazine analogs are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties . The azetidine ring could also be modified to produce derivatives with enhanced pharmacokinetic properties.
Biochemical Studies
Biochemically, the compound could serve as a scaffold for developing enzyme inhibitors. The naphthalene group can interact with aromatic amino acids in the active sites of enzymes, potentially leading to the development of new inhibitors that can regulate enzyme activity. This is particularly relevant in the study of diseases where enzyme malfunction plays a crucial role .
Organic Synthesis
In organic synthesis, such a compound could be used as an intermediate or a building block. Its reactive sites, like the ketone and the amine, allow for various chemical transformations, making it a versatile reagent for constructing more complex molecules. It could be employed in the synthesis of polymers or as a precursor to other functional materials .
Materials Science
The compound’s structural features may be exploited in materials science for the development of organic semiconductors. Naphthalene derivatives are known for their conductive properties, and when combined with other organic moieties, they can lead to the creation of materials with desirable electronic characteristics for use in OLEDs or organic photovoltaics .
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to bind to various biological targets can be studied. It could act as a lead compound for the development of new medications. Its molecular framework allows for extensive derivatization, which is a key aspect in the optimization of drug candidates .
Pharmacology
From a pharmacological perspective, the compound could be investigated for its interaction with cellular receptors. The pyridazine component, in particular, might mimic the structure of nucleotides or other cellular components, leading to potential applications in cancer therapy or as a tool in molecular biology research .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, particularly if the pyridazine ring confers biological activity. Alternatively, if the compound exhibits interesting optical properties due to the naphthalene group, it could be used in the development of new materials for optoelectronic devices .
properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDBPYOISRWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)






![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)

